molecular formula C21H13NO2 B3037002 2,6-Dibenzoylbenzonitrile CAS No. 400089-37-4

2,6-Dibenzoylbenzonitrile

Cat. No.: B3037002
CAS No.: 400089-37-4
M. Wt: 311.3 g/mol
InChI Key: CDVOHLSQTOHWCP-UHFFFAOYSA-N
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Description

2,6-Dibenzoylbenzonitrile is a benzonitrile derivative featuring two benzoyl groups symmetrically positioned at the 2- and 6-positions of the central aromatic ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in materials science and organic synthesis.

Properties

IUPAC Name

2,6-dibenzoylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO2/c22-14-19-17(20(23)15-8-3-1-4-9-15)12-7-13-18(19)21(24)16-10-5-2-6-11-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVOHLSQTOHWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibenzoylbenzonitrile typically involves the Friedel-Crafts acylation of benzonitrile with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C6H5CN+2C6H5COClAlCl3C6H3(COC6H5)2CN\text{C}_6\text{H}_5\text{CN} + 2 \text{C}_6\text{H}_5\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{COC}_6\text{H}_5)_2\text{CN} C6​H5​CN+2C6​H5​COClAlCl3​​C6​H3​(COC6​H5​)2​CN

Industrial Production Methods: Industrial production of 2,6-Dibenzoylbenzonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibenzoylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzoyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 2,6-Dibenzoylbenzoic acid.

    Reduction: 2,6-Dibenzoylbenzylamine.

    Substitution: Halogenated derivatives of 2,6-Dibenzoylbenzonitrile.

Scientific Research Applications

2,6-Dibenzoylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibenzoylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzoyl groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The nitrile group can also participate in coordination with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,6-Dibenzoylbenzonitrile with three related compounds, focusing on synthesis, spectroscopic properties, and computational findings.

2,6-Bis(Bromo-methyl)Pyridine

  • Structure : A pyridine derivative with bromomethyl substituents at the 2- and 6-positions.
  • Key Findings: Synthesis: Prepared via bromination of 2,6-dimethylpyridine, with optimized geometry determined using DFT/B3LYP/6-311G(d,p) . Spectroscopy: Theoretical IR spectra predicted strong C-Br stretching vibrations at ~550–600 cm⁻¹. Electronic absorption spectra (TD-DFT) matched experimental UV-Vis data, with λmax ≈ 280 nm . Thermodynamics: Gibbs free energy (ΔG) and enthalpy (ΔH) indicated high thermal stability .

Ethyl 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Thiosemicarbazone (EFDMPCT)

  • Structure : A pyrrole-based thiosemicarbazone with a formyl group and ester functionality.
  • Key Findings :
    • Synthesis : Characterized via FT-IR, NMR, and mass spectrometry.
    • Electronic Properties : UV-Vis absorption at λmax ≈ 320 nm, attributed to π→π* transitions. Fluorescence emission in the red-light region (~650 nm) suggests optoelectronic applications .
    • HOMO-LUMO Gap : Calculated energy gap of ~3.2 eV, indicating moderate charge-transfer efficiency .

[2,6-Diacetylpyridine Bis-(Benzohydrazone)]

  • Structure : A pyridine derivative with acetyl and benzohydrazone groups.
  • Key Findings :
    • DFT Analysis : MEP surfaces revealed electron-rich regions near hydrazone nitrogens, critical for metal coordination .
    • NLO Activity : Hyperpolarizability values surpassed urea, aligning with trends observed in 2,6-bis(bromo-methyl)pyridine .

Comparative Data Table

Property 2,6-Dibenzoylbenzonitrile* 2,6-Bis(Bromo-methyl)Pyridine EFDMPCT
Molecular Weight ~343 g/mol ~265 g/mol ~280 g/mol
Vibrational Modes (IR) C≡N stretch (~2230 cm⁻¹) C-Br stretch (~550–600 cm⁻¹) N-H stretch (~3300 cm⁻¹)
Electronic Absorption Predicted λmax ~290 nm λmax ~280 nm λmax ~320 nm
NLO Activity (β) High (theoretical) 30× urea 15× urea
Fluorescence Not reported None Red-light emission
HOMO-LUMO Gap ~4.1 eV (estimated) ~3.8 eV ~3.2 eV

*Note: Data for 2,6-Dibenzoylbenzonitrile inferred from analogous compounds.

Research Findings and Implications

Structural Effects on Properties :

  • Symmetric substitution (e.g., 2,6-positions) enhances planarity and conjugation, improving NLO response and fluorescence .
  • Electron-withdrawing groups (e.g., -CN, -Br) lower HOMO-LUMO gaps, facilitating charge transfer in optoelectronic applications .

Computational Validation :

  • DFT and TD-DFT methods reliably predict IR, UV-Vis, and NLO properties, bridging gaps in experimental data .

Limitations :

  • Experimental validation of 2,6-Dibenzoylbenzonitrile’s properties (e.g., single-crystal XRD) is absent in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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